molecular formula C19H28O4 B3058192 12-(Benzyloxy)-12-oxododecanoic acid CAS No. 88353-04-2

12-(Benzyloxy)-12-oxododecanoic acid

Cat. No.: B3058192
CAS No.: 88353-04-2
M. Wt: 320.4 g/mol
InChI Key: ZDTVBXVYNIHVNR-UHFFFAOYSA-N
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Description

12-(Benzyloxy)-12-oxododecanoic acid is an organic compound that belongs to the class of carboxylic acids

Mechanism of Action

Target of Action

It’s known that benzyloxy compounds can interact with various enzymes and receptors . The specific targets would depend on the exact structure of the compound and the biological context in which it is used.

Mode of Action

Benzyloxy compounds are known to undergo various chemical reactions . For instance, they can participate in oxidation and reduction reactions . The specific interactions of 12-(Benzyloxy)-12-oxododecanoic acid with its targets would depend on the chemical environment and the nature of the targets themselves.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways . For example, benzylic compounds can participate in redox reactions . The exact pathways affected by this compound would depend on its specific targets and the biological context.

Pharmacokinetics

Similar compounds are known to be metabolized by cytochrome p450 enzymes . The bioavailability of this compound would depend on factors such as its absorption in the gastrointestinal tract, its distribution in the body, its metabolism in the liver, and its excretion.

Result of Action

Similar compounds are known to have various biological effects . The exact effects of this compound would depend on its specific targets and the biological context.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can influence its action, for example, through competitive inhibition or synergistic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of dodecanoic acid with benzyl alcohol in the presence of an acid catalyst to form the ester, which is then oxidized to yield the desired compound .

Industrial Production Methods

Industrial production of 12-(Benzyloxy)-12-oxododecanoic acid may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of recyclable catalysts and optimization of reaction conditions are crucial for cost-effective and sustainable manufacturing .

Chemical Reactions Analysis

Types of Reactions

12-(Benzyloxy)-12-oxododecanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

12-(Benzyloxy)-12-oxododecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(Benzyloxy)-12-oxododecanoic acid is unique due to its combination of a long aliphatic chain and an aromatic benzyloxy group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .

Properties

IUPAC Name

12-oxo-12-phenylmethoxydodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c20-18(21)14-10-5-3-1-2-4-6-11-15-19(22)23-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTVBXVYNIHVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88353-04-2
Record name 1-(Phenylmethyl) dodecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88353-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanedioic acid, 1-(phenylmethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1,10-decanedicarboxylic acid, benzyl bromide and potassium carbonate in N,N-dimethylformamide was stirred at room temperature for 16 hours. The reaction mixture was poured into a mixture of ethyl acetate and diluted hydrochloric acid, and the organic layer was washed with water and brine, dried over magnesium sulfate and concentrated. The residue was chromatographed on a silica gel column to give the object compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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